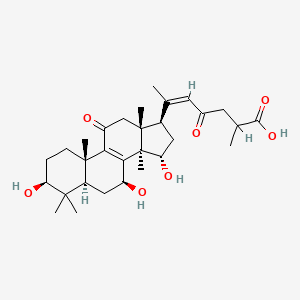
Lewis A Trisaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lewis A Trisaccharide is a fucosyloligosaccharide found in human milk and colostrum . It is also present on the surface of erythrocytes and is a tumor-related antigen . The Lewis A unit, {β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc}, is found on the surface of erythrocytes .
Molecular Structure Analysis
The Lewis A Trisaccharide is composed of three monosaccharides: galactose, fucose, and N-acetylgalactosamine . These are linked together with a beta (1→4) linkage . A study using molecular dynamics simulation with the AMBER10 program package was conducted to study the dynamic behavior of the Lewis A Trisaccharide .
Physical And Chemical Properties Analysis
The Lewis A Trisaccharide has a molecular weight of 529.49 . It is a solid substance that is used as an analytical standard, enzyme substrate, in blood group typing, and antibody binding assays .
Wissenschaftliche Forschungsanwendungen
Inhibition of Carcinoma Growth
The Lewis A (Le a) trisaccharide is a carbohydrate ligand for a mannose binding protein that shows potent inhibitory activity against carcinoma growth . This has been particularly observed in the case of human colorectal carcinoma cells .
Antigen of the Lewis Blood Group
The Lewis A (Le a) trisaccharide is a component of glycolipids that have been identified as antigens of the Lewis blood group . This makes it significant in the field of immunology and transfusion medicine.
Component of N-linked Glycoproteins
N-linked glycoproteins with Lewis A tandem repeats have been isolated from the SW1116 human colorectal carcinoma cell line . These glycoproteins play a crucial role in various biological processes, including cell-cell interaction, immune response, and pathogen recognition.
Synthesis of Tandem Repeats
The Lewis A unit can be synthesized and easily converted to an acceptor and donor in high yields . The stereoselective assembly of the hexasaccharide and dodecasaccharide as the Lewis A tandem repeat framework has been achieved .
Agricultural Applications
Alginate lyase AlyC7 from Vibrio sp. C42, characterized as a trisaccharide-producing lyase, has been used in agricultural applications . The prepared alginate oligosaccharides (AOS) at 20 μg/mL increased the root length of lettuce, tomato, wheat, and maize .
Targeting Human Dendritic Cells
Liposomes bearing the Lewis X trisaccharide on the surface have been found to efficiently target human dendritic cells . This has potential applications in the field of immunotherapy and vaccine development.
Zukünftige Richtungen
The field of glycobiology, which includes the study of substances like the Lewis A Trisaccharide, is poised for a boom in drug development . Glycobiology has already produced several drugs that have improved human health or are currently being translated to the clinic . The lessons learned from these approaches are paving the way for future glycobiology-focused therapeutics .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Lewis A trisaccharide can be achieved through a convergent approach, where three monosaccharide units are synthesized separately and then joined together in the final step.", "Starting Materials": [ "D-glucose", "D-galactose", "N-acetyl-D-glucosamine", "Protecting groups", "Activating agents", "Solvents" ], "Reaction": [ { "Step 1": "Synthesis of the first monosaccharide unit (D-glucose)", "Reaction": "Protect the hydroxyl groups of D-glucose with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as trifluoromethanesulfonic anhydride (Tf2O) and react with a suitable leaving group to form the desired glycoside." }, { "Step 2": "Synthesis of the second monosaccharide unit (D-galactose)", "Reaction": "Protect the hydroxyl groups of D-galactose with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as Tf2O and react with a suitable leaving group to form the desired glycoside." }, { "Step 3": "Synthesis of the third monosaccharide unit (N-acetyl-D-glucosamine)", "Reaction": "Protect the hydroxyl and amine groups of N-acetyl-D-glucosamine with appropriate protecting groups. Activate the anomeric carbon with an activating agent such as Tf2O and react with a suitable leaving group to form the desired glycoside." }, { "Step 4": "Coupling of the three monosaccharide units", "Reaction": "Remove the protecting groups from the three monosaccharide units and activate the anomeric carbon of the first monosaccharide unit with an activating agent such as silver triflate (AgOTf). React the activated first monosaccharide unit with the hydroxyl group of the second monosaccharide unit to form a disaccharide. Repeat the process to attach the third monosaccharide unit to the disaccharide to form the desired Lewis A trisaccharide." } ] } | |
CAS-Nummer |
56570-03-7 |
Produktname |
Lewis A Trisaccharide |
Molekularformel |
C₂₀H₃₆NO₁₅ |
Molekulargewicht |
529.49 |
Synonyme |
2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-3-O-(b-D-galactopyranosyl)-D-_x000B_glucopyranose, Gal1-b-3[Fuc1-α-4]GlcNAc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)